3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

説明

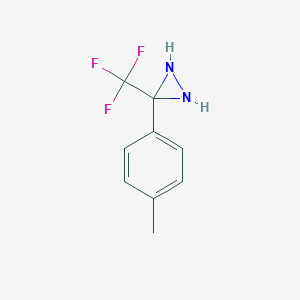

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is an organic compound characterized by the presence of a diaziridine ring, which is a three-membered ring containing two nitrogen atoms. The compound also features a trifluoromethyl group and a 4-methylphenyl group attached to the diaziridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

特性

IUPAC Name |

3-(4-methylphenyl)-3-(trifluoromethyl)diaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIYMEWYYRZJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(NN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469699 | |

| Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87736-82-1 | |

| Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Trifluoroacetophenone Oximation

The synthesis begins with the oximation of 4-methyl-α,α,α-trifluoroacetophenone using hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water). This yields the corresponding oxime intermediate, which is subsequently O-tosylated using tosyl chloride in pyridine. The tosyl group activates the oxime for nucleophilic substitution, facilitating diaziridine ring closure.

Diaziridine Ring Closure with Ammonia

The tosylated oxime is treated with anhydrous ammonia at low temperatures (-78°C) in dichloromethane (DCM) to form the diaziridine ring. For example, in a patented procedure, a flame-dried flask under argon is charged with gaseous ammonia condensed at -78°C, followed by dropwise addition of the tosyl oxime solution. The reaction mixture is stirred for 1–16 hours, depending on scale, allowing gradual warming to room temperature. This step achieves yields of 60–75%, with purity confirmed via HPLC and NMR.

Optimized Large-Scale Synthesis

Recent advancements focus on scalability and reproducibility, particularly for pharmaceutical applications. A robotic synthesis workflow has been validated for multigram production, automating critical steps such as ammonia condensation and oxidation.

Oxidation to Diazirine and Reduction Back to Diaziridine

While this compound is the target compound, its diazirine analog is often an intermediate. Oxidation using Ag₂O in diethyl ether converts diaziridine to diazirine, which can be reduced back using NaBH₄ or LiAlH₄. This redox flexibility allows for functional group compatibility in downstream applications.

Alternative Routes via Difluoroketone Intermediates

Emerging methodologies exploit difluoroketones as precursors, enabling modular synthesis of trifluoromethyl-diaziridines. This route avoids direct handling of gaseous ammonia, enhancing operational safety.

Hydration of Difluoroketones

Difluoroketones, synthesized from fluorinated alkynes, undergo hydration to form geminal diols. These diols are then oxidized to trifluoromethyl ketones, which follow the conventional oximation and tosylation pathway. For example, 4-methylphenyl-difluoroketone hydrate is treated with hydroxylamine-O-sulfonic acid (HOSA) to yield the diaziridine.

Critical Reaction Parameters and Yield Optimization

Successful synthesis hinges on precise control of temperature, stoichiometry, and reagent purity. Key parameters include:

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced products.

Substitution: The trifluoromethyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

科学的研究の応用

Organic Synthesis

Diaziridine as a Reactive Intermediate

Diaziridines are known for their ability to undergo ring-opening reactions, which can lead to the formation of valuable intermediates in organic synthesis. The trifluoromethyl group enhances the reactivity of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine, making it a useful precursor for synthesizing various compounds.

- Photoreactive Probes : This compound is utilized in the development of photoaffinity labeling (PAL) probes. These probes can covalently bond to target biomolecules upon exposure to light, facilitating studies in protein interactions and drug discovery .

Material Science

High-Energy Density Materials

Research has indicated that diaziridines can be designed as high-energy density materials due to their strained ring structure. The ability of this compound to release significant energy upon decomposition makes it a candidate for applications in explosives and propellants.

- Computational Studies : Density Functional Theory (DFT) calculations have been employed to assess the stability and energetic properties of diaziridine derivatives. Findings suggest that modifications, such as introducing trinitromethane substituents, can enhance their detonation performance .

Medicinal Chemistry

Drug Development and Target Identification

The unique properties of diaziridines allow them to serve as building blocks in the synthesis of bioactive compounds. The incorporation of this compound into drug candidates has shown promise in identifying target molecules within biological systems.

- Thermal Stability Studies : Recent studies have demonstrated that diazirinyl-substituted compounds exhibit significant thermal stability, making them suitable for use as potential drug scaffolds. For instance, compounds derived from this diaziridine have been evaluated for their binding affinity to various receptors, indicating their potential therapeutic applications .

Table 1: Summary of Key Applications

作用機序

The mechanism of action of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the diaziridine ring may participate in covalent interactions or serve as a reactive intermediate. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

3-(4-Methylphenyl)-3-(trifluoromethyl)diazirine: Similar structure but with a diazirine ring instead of a diaziridine ring.

3-(4-Methylphenyl)-3-(trifluoromethyl)aziridine: Contains an aziridine ring instead of a diaziridine ring.

3-(4-Methylphenyl)-3-(trifluoromethyl)oxirane: Features an oxirane ring instead of a diaziridine ring.

Uniqueness

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is unique due to the presence of both the trifluoromethyl group and the diaziridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

生物活性

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine, a diaziridine derivative, has garnered attention in recent years for its potential biological activities. This compound's unique structure, characterized by a trifluoromethyl group and a diaziridine ring, positions it as a candidate for various pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C9H8F3N2

- CAS Number : 87736-82-1

- Structure : The compound features a diaziridine core with a methylphenyl and trifluoromethyl substituent, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : Studies indicate that diaziridine derivatives can act as enzyme inhibitors. For instance, they may interact with proteases or kinases, modulating their activity and influencing cellular signaling pathways .

- Receptor Modulation : The compound may also exhibit activity as a ligand for various receptors, potentially affecting downstream signaling cascades involved in cell proliferation and survival .

Antiviral Activity

Recent studies have highlighted the potential of trifluoromethyl diaziridine derivatives in antiviral applications. For example, compounds similar to this compound have been investigated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The compound MPD112, which features a similar diazirine moiety, demonstrated significant inhibitory effects against Mpro with an IC50 value of 4.1 μM .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in vitro using various human cell lines. Preliminary results suggest that the compound exhibits low cytotoxicity, with CC50 values exceeding 400 μM, indicating a favorable safety profile for further development .

Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : Experiments conducted on human cell lines revealed that the compound could induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing anticancer therapies.

- In Vivo Models : Animal studies are necessary to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest potential efficacy in models of inflammation and infection.

Case Studies

- SARS-CoV-2 Inhibition : A study focused on MPD112 demonstrated its capability to inhibit SARS-CoV-2 Mpro effectively. Molecular docking studies indicated strong binding interactions between the compound and the enzyme's active site, suggesting a mechanism of non-covalent inhibition .

- Cytotoxicity Assessment : In vitro tests on HCT-8 cells showed that while the compound effectively inhibited viral replication, it did not significantly impact cell viability at therapeutic concentrations .

Data Tables

| Study Type | Cell Line/Model | IC50 (μM) | CC50 (μM) | Notes |

|---|---|---|---|---|

| Antiviral Activity | HCT-8 | 4.1 | >400 | Inhibition of SARS-CoV-2 Mpro |

| Cytotoxicity | Various cancer cells | N/A | >400 | Selective apoptosis induction |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine, and what challenges exist in achieving high yields?

- Methodological Answer : The compound is synthesized via a multi-step protocol involving the reaction of a trifluoromethyl ketone derivative with ammonia and subsequent cyclization. Key steps include the use of tosyl oxime intermediates and purification via column chromatography. Challenges include controlling steric and electronic effects of the 4-methylphenyl substituent, which influence reaction efficiency. For example, 4-nitrophenyl and 4-methoxyphenyl analogs failed due to destabilizing electronic effects, while the methyl group enhances stability .

- Critical Data : Yields for successful syntheses range from 85–92% under optimized conditions (e.g., THF solvent, triethylamine base, and room temperature reactions). Failed attempts with electron-donating/withdrawing groups highlight substituent compatibility limitations .

Q. How do electronic and steric effects of substituents influence the synthesis of analogous diaziridines?

- Methodological Answer : Substituents on the phenyl ring directly impact reaction feasibility. Electron-withdrawing groups (e.g., nitro) destabilize intermediates via excessive electron withdrawal, while bulky groups hinder cyclization. Computational modeling (DFT) or Hammett parameter analysis can predict substituent effects. For instance, 4-methylphenyl balances steric bulk and electron-donating capacity, enabling successful cyclization .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/19F NMR : Confirm regiochemistry and purity. The trifluoromethyl group shows a distinct singlet at δ −65.14 (19F NMR), while aromatic protons appear as doublets in 1H NMR (e.g., δ 7.3–7.6 ppm for methylphenyl protons) .

- IR Spectroscopy : Diaziridine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 188.056 [M+H]+) .

Advanced Research Questions

Q. What strategies can functionalize this compound for photoaffinity labeling or crosslinking applications?

- Methodological Answer : Diaziridines are precursors to diazirines, which are photoactivatable. React the diaziridine with iodine and triethylamine in methanol to form 3-(4-Methylphenyl)-3-(trifluoromethyl)diazirine, a UV-activatable crosslinker. Purify via silica gel chromatography (10% EtOAc/hexanes) .

- Application Example : Incorporate the diazirine into biomolecules (e.g., lipids, proteins) for studying interaction networks via photo-crosslinking and mass spectrometry .

Q. How can reaction conditions be tailored to facilitate the conversion of diaziridines to diazirines, and what mechanistic insights support this transformation?

- Methodological Answer : Oxidation with iodine in the presence of a base (e.g., triethylamine) promotes dehydrogenation. Mechanistic studies suggest a radical pathway involving iodine-mediated hydrogen abstraction. Monitor reaction progress via TLC (Rf shift) and confirm completion by 19F NMR loss of N–H coupling .

Q. What are the implications of failed synthesis attempts (e.g., 3-(4-nitrophenyl) analogs) for designing new diaziridine derivatives?

- Methodological Answer : Failed syntheses reveal electronic incompatibility: Nitro groups destabilize intermediates via resonance withdrawal, preventing cyclization. Use Hammett plots to correlate substituent σ values with reaction yields. Focus on substituents with σ < 0.5 (e.g., methyl, methoxy) to ensure compatibility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectral data for diaziridine derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation). For example, conflicting 1H NMR signals for diaziridine N–H protons may arise from solvent-dependent tautomerism. Use deuterated DMSO to stabilize the NH form and avoid exchange broadening .

Experimental Design Considerations

Q. What purification techniques are optimal for isolating this compound from byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexanes → EtOAc) to separate polar byproducts (e.g., unreacted tosyl oximes).

- Recrystallization : Employ THF/hexane mixtures to isolate crystalline products.

- HPLC : For high-purity requirements (>99%), use reverse-phase C18 columns with acetonitrile/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。